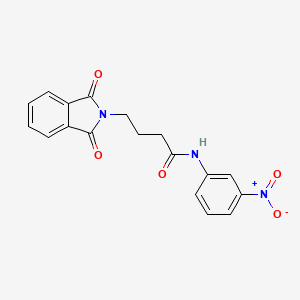![molecular formula C19H21FN2O2 B6088950 2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholine](/img/structure/B6088950.png)
2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholine, also known as FP-morpholine, is a novel chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee acts as a dopamine transporter inhibitor, which leads to increased dopamine levels in the brain. This effect has been studied in relation to drug addiction and Parkinson's disease. 2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee has been shown to have various biochemical and physiological effects, including increased dopamine levels in the brain, inhibition of cancer cell growth, and potential therapeutic effects for various diseases, including depression, anxiety, and schizophrenia.
実験室実験の利点と制限
The advantages of using 2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee in lab experiments include its high yield during synthesis, its well-studied mechanism of action, and its potential therapeutic effects for various diseases. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of 2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee, including:
1. Further studies to determine its safety and efficacy in humans.
2. Studies to determine its potential as a therapeutic agent for various diseases, including depression, anxiety, and schizophrenia.
3. Studies to determine its potential as a drug candidate for the treatment of drug addiction and Parkinson's disease.
4. Studies to determine its potential as a cancer treatment.
5. Studies to determine its potential as a tool for neuroimaging studies.
Conclusion:
In conclusion, 2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee is a novel chemical compound that has gained significant attention in the field of scientific research. Its mechanism of action, biochemical and physiological effects, and potential therapeutic applications have been extensively studied. Further studies are needed to determine its safety and efficacy in humans and its potential as a therapeutic agent for various diseases.
合成法
2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee can be synthesized using several methods, including the reaction of 4-fluorobenzylamine with 3-(3-pyridinyl)propanoic acid, followed by the reaction with morpholine. Another method involves the reaction of 4-fluorobenzyl chloride with 3-(3-pyridinyl)propanoic acid, followed by the reaction with morpholine. The yield of 2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee using these methods is typically high, ranging from 70-90%.
科学的研究の応用
2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee has been extensively studied in various scientific research applications, including neuroscience, cancer research, and drug development. In neuroscience research, 2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee has been shown to bind to the dopamine transporter and inhibit dopamine uptake, leading to increased dopamine levels in the brain. This effect has been studied in relation to drug addiction and Parkinson's disease.
In cancer research, 2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This effect has been studied in relation to breast cancer, lung cancer, and leukemia.
In drug development, 2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee has been studied as a potential drug candidate for various diseases, including depression, anxiety, and schizophrenia. Its mechanism of action and biochemical effects have been studied extensively to determine its potential as a therapeutic agent.
特性
IUPAC Name |
1-[2-[(4-fluorophenyl)methyl]morpholin-4-yl]-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c20-17-6-3-15(4-7-17)12-18-14-22(10-11-24-18)19(23)8-5-16-2-1-9-21-13-16/h1-4,6-7,9,13,18H,5,8,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCAEJOPVDKOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC2=CN=CC=C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B6088877.png)
![3-{[5-(3-oxo-3-{2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}propyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole](/img/structure/B6088885.png)
![6-ethyl-5-methyl-2-(4-pyridinyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6088887.png)
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B6088889.png)
![2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6088899.png)
![N-(3-methoxypropyl)-6-[3-(4-morpholinylmethyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6088903.png)
![2-{1-benzyl-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6088914.png)
![3-tert-butyl-5-(2-chloro-4,6-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6088916.png)

![1-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-2-(2-methoxyethyl)piperidine](/img/structure/B6088923.png)
![2-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6088930.png)
![4-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B6088931.png)
![3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole](/img/structure/B6088972.png)